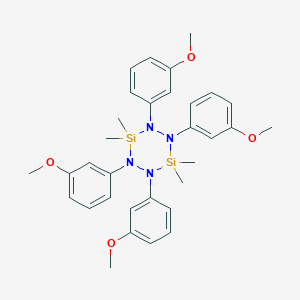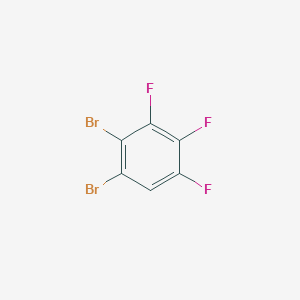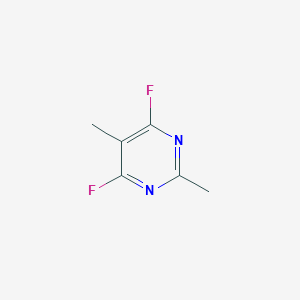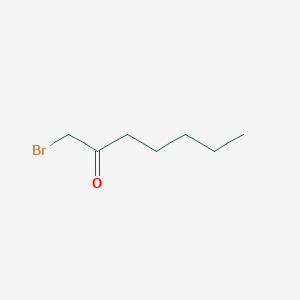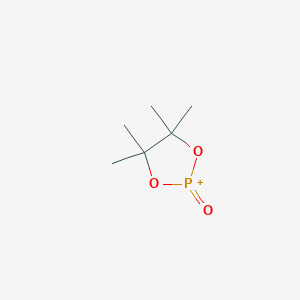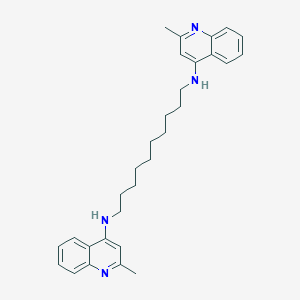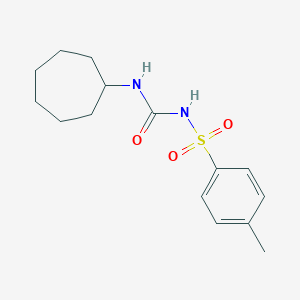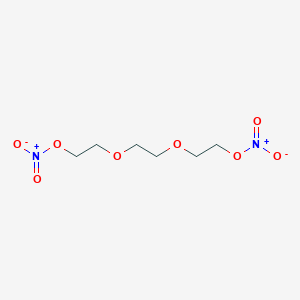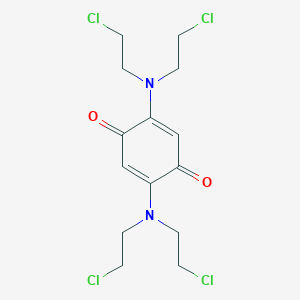
1,4-Benzoquinone-2,5-dimustard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzoquinone-2,5-dimustard (BQDM) is a synthetic compound that belongs to the class of nitrogen mustard compounds. It is a bifunctional alkylating agent that has been widely used in scientific research for its potential applications in cancer treatment. BQDM has been shown to exhibit potent anticancer activity by inducing DNA damage and inhibiting DNA synthesis.
Mécanisme D'action
1,4-Benzoquinone-2,5-dimustard is a bifunctional alkylating agent that can crosslink DNA strands and induce DNA damage. The DNA damage can lead to cell cycle arrest and apoptosis. 1,4-Benzoquinone-2,5-dimustard can also inhibit DNA synthesis by forming adducts with DNA bases, which can interfere with the replication process.
Effets Biochimiques Et Physiologiques
1,4-Benzoquinone-2,5-dimustard has been shown to induce oxidative stress and activate the MAPK/ERK pathway in cancer cells. It can also modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. 1,4-Benzoquinone-2,5-dimustard has been shown to exhibit low toxicity in normal cells, indicating its potential selectivity for cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Benzoquinone-2,5-dimustard has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent anticancer activity against a wide range of cancer cell lines. However, 1,4-Benzoquinone-2,5-dimustard has several limitations as well. It is highly reactive and can form adducts with other biomolecules, such as proteins and RNA. This can lead to nonspecific effects and interfere with the interpretation of results.
Orientations Futures
There are several future directions for the research on 1,4-Benzoquinone-2,5-dimustard. One potential direction is to develop more selective and less reactive derivatives of 1,4-Benzoquinone-2,5-dimustard that can exhibit potent anticancer activity with minimal side effects. Another direction is to investigate the mechanism of action of 1,4-Benzoquinone-2,5-dimustard in more detail, including its interactions with other biomolecules and signaling pathways. Finally, the potential applications of 1,4-Benzoquinone-2,5-dimustard in combination with other anticancer agents, such as radiation therapy and chemotherapy, should be explored further.
Méthodes De Synthèse
1,4-Benzoquinone-2,5-dimustard can be synthesized by the reaction of 2,5-dimercapto-1,4-benzoquinone with nitrogen mustard, such as bis(2-chloroethyl)amine hydrochloride. The reaction is carried out in anhydrous ethanol under reflux for several hours. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate.
Applications De Recherche Scientifique
1,4-Benzoquinone-2,5-dimustard has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 1,4-Benzoquinone-2,5-dimustard induces DNA damage and inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propriétés
Numéro CAS |
15482-81-2 |
|---|---|
Nom du produit |
1,4-Benzoquinone-2,5-dimustard |
Formule moléculaire |
C14H18Cl4N2O2 |
Poids moléculaire |
388.1 g/mol |
Nom IUPAC |
2,5-bis[bis(2-chloroethyl)amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18Cl4N2O2/c15-1-5-19(6-2-16)11-9-14(22)12(10-13(11)21)20(7-3-17)8-4-18/h9-10H,1-8H2 |
Clé InChI |
ZYPXOVBSTMWXQK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C=C(C1=O)N(CCCl)CCCl)N(CCCl)CCCl |
SMILES canonique |
C1=C(C(=O)C=C(C1=O)N(CCCl)CCCl)N(CCCl)CCCl |
Autres numéros CAS |
15482-81-2 |
Synonymes |
1,4-benzoquinone-2,5-dimustard 1,4-BQDM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



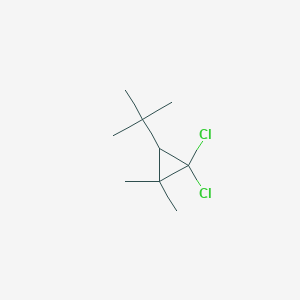
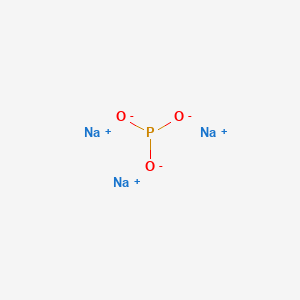
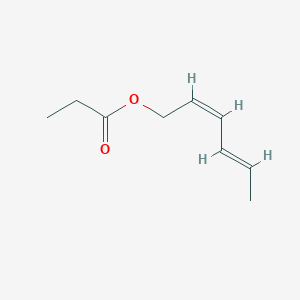
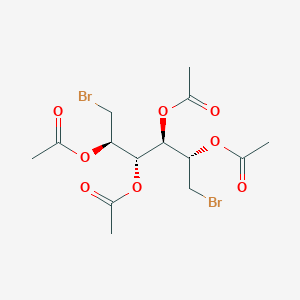
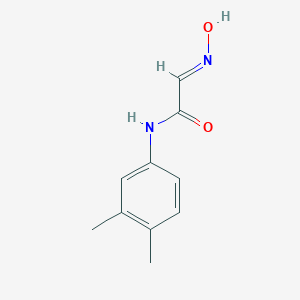
![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)
